molecular formula C16H13ClN2OS B291503 N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No. B291503
M. Wt: 316.8 g/mol
InChI Key: JJJXGCMBIWEUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide (CBT-1) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CBT-1 is a benzothiazole derivative that has been found to have interesting pharmacological properties, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in synaptic plasticity and is believed to play a role in learning and memory. By enhancing the activity of this receptor, N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can improve cognitive function and memory in animal models. It has also been found to have anti-inflammatory properties, suggesting it may have potential as a treatment for inflammatory diseases. N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been shown to have low toxicity in animal models, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is its high yield synthesis method, which allows for the production of large quantities of the compound. N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the investigation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the efficacy of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide in treating these disorders. Another area of interest is the investigation of the anti-inflammatory properties of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide and its effects on the brain and body.

Synthesis Methods

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves the reaction of 6-chloro-2-aminobenzothiazole with 3-phenylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction yields N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide as a white solid with a high yield. The purity of the compound can be confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide has also been found to have anti-inflammatory properties, suggesting it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C16H13ClN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19,20)

InChI Key

JJJXGCMBIWEUDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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